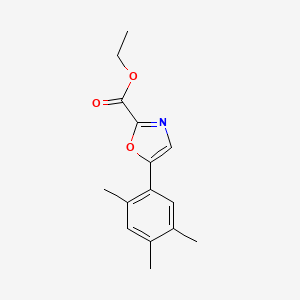
5-(2,4,5-三甲基苯基)恶唑-2-羧酸乙酯
描述
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 2,4,5-trimethylphenyl group at the 5-position of the oxazole ring
科学研究应用
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dioxo-4-(2,4,5-trimethylphenyl)butanoate with hydroxylamine in ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization for yield and purity. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
作用机制
The mechanism of action of ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
- Ethyl 5-phenyl-1,2-oxazole-3-carboxylate
- Ethyl 5-(4-methylphenyl)oxazole-2-carboxylate
- Ethyl 5-(2,4-dimethylphenyl)oxazole-2-carboxylate
Uniqueness
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
ethyl 5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)14-16-8-13(19-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNGVSENSUJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


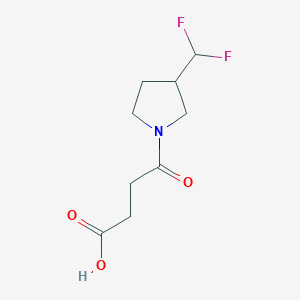
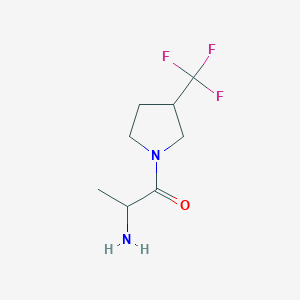
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

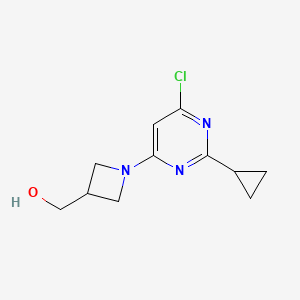
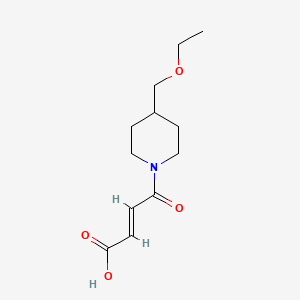
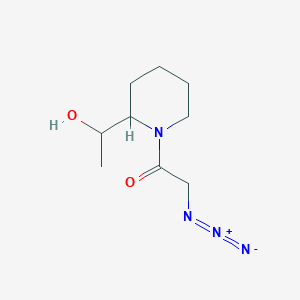
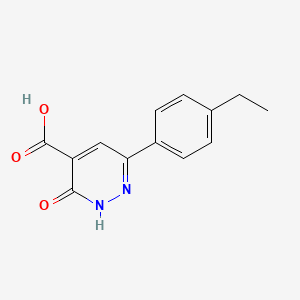
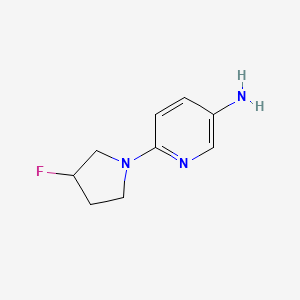
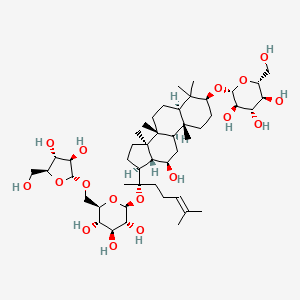
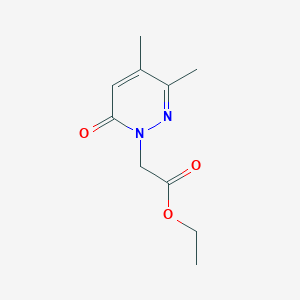
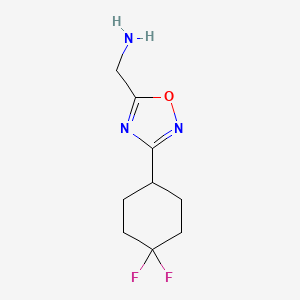
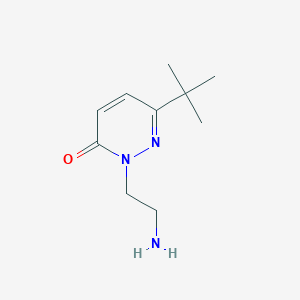
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
